Glutaminase Inhibition Potency: Comparable to BPTES but with Distinct Selectivity Profile
8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate inhibits human kidney-type glutaminase (GLS1) with an IC50 of 227 nM, as determined using recombinant His-tagged human GAC expressed in E. coli with glutamine as substrate [1]. This potency is comparable to the well-characterized allosteric inhibitor BPTES, which exhibits IC50 values ranging from 160 nM to 3.3 µM under various assay conditions . However, unlike BPTES, which is selective for GLS1 over GLS2, the target compound also inhibits the liver isoform (GLS2) with an IC50 of 4.19 µM [2]. This dual isoform inhibition profile may confer unique biological effects in cellular contexts where both isoforms are expressed, offering a distinct advantage for certain cancer metabolism studies where GLS2 plays a context-dependent role [3].
| Evidence Dimension | Glutaminase GLS1 inhibition (IC50) |
|---|---|
| Target Compound Data | 227 nM (GLS1); 4.19 µM (GLS2) |
| Comparator Or Baseline | BPTES: IC50 = 160 nM – 3.3 µM (GLS1); No significant inhibition of GLS2 |
| Quantified Difference | Target compound is 1.4× less potent than the most sensitive BPTES assay (160 nM) but 14.5× more potent than the least sensitive (3.3 µM); uniquely inhibits GLS2 at micromolar concentration |
| Conditions | Recombinant human GAC (GLS1) and GAB (GLS2) enzymes, glutamine substrate, 10 min preincubation |
Why This Matters
This compound provides a distinct selectivity profile that cannot be achieved with BPTES, enabling studies of dual GLS1/GLS2 inhibition in cancer models.
- [1] BindingDB. (n.d.). BDBM50150019 (CHEMBL3769973): IC50 227 nM against GLS1. View Source
- [2] BindingDB. (n.d.). BDBM50238203 (CHEMBL4074218): IC50 4.19 µM against GLS2. View Source
- [3] KCI. (2025). Perspectives on Glutaminase Inhibitors as Metabolic Anti-cancer Agents. View Source
